molecular formula C5H12ClF2NO2S B13462736 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride

Cat. No.: B13462736
M. Wt: 223.67 g/mol
InChI Key: KBBCVAFDPXVOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO2S It is a derivative of propan-1-amine, featuring an ethanesulfonyl group and two fluorine atoms attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethanesulfonyl)propan-1-amine hydrochloride
  • 4-(Ethanesulfonyl)-3-fluorophenylmethanamine hydrochloride

Comparison

Compared to similar compounds, 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C5H12ClF2NO2S

Molecular Weight

223.67 g/mol

IUPAC Name

3-ethylsulfonyl-2,2-difluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11F2NO2S.ClH/c1-2-11(9,10)4-5(6,7)3-8;/h2-4,8H2,1H3;1H

InChI Key

KBBCVAFDPXVOJK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(CN)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.